3-methyl-N-phenethylbenzenesulfonamide

Physicochemical profiling Lipophilicity Positional isomerism

3-Methyl-N-phenethylbenzenesulfonamide (CAS 670271-70-2) is a small-molecule benzenesulfonamide (molecular formula C₁₅H₁₇NO₂S, MW 275.4 g/mol) characterized by a 3-methyl substituent on the benzene ring and an N-phenethyl side chain. The compound belongs to the N-substituted-N-phenylethylsulfonamide class, which has been patented as a screening library for biological and pharmacological target identification.

Molecular Formula C15H17NO2S
Molecular Weight 275.37
CAS No. 670271-70-2
Cat. No. B2393726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-phenethylbenzenesulfonamide
CAS670271-70-2
Molecular FormulaC15H17NO2S
Molecular Weight275.37
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C15H17NO2S/c1-13-6-5-9-15(12-13)19(17,18)16-11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3
InChIKeyLIORBEFOYWXZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N-phenethylbenzenesulfonamide (CAS 670271-70-2) – Core Chemical Identity and Screening Scaffold Profile


3-Methyl-N-phenethylbenzenesulfonamide (CAS 670271-70-2) is a small-molecule benzenesulfonamide (molecular formula C₁₅H₁₇NO₂S, MW 275.4 g/mol) characterized by a 3-methyl substituent on the benzene ring and an N-phenethyl side chain . The compound belongs to the N-substituted-N-phenylethylsulfonamide class, which has been patented as a screening library for biological and pharmacological target identification [1]. It is commercially available as a solid screening compound (achiral, free form) with a measured LogP of 3.52 and topological polar surface area (tPSA) of 46.2 Ų . High-throughput screening data deposited in public repositories reveal a multi-target activity profile spanning G-protein coupled receptors, proteases, and metabolic enzymes .

Why the 3-Methyl Positional Isomer Cannot Be Replaced by Generic Benzenesulfonamides in Screening and SAR Studies


Positional isomerism on the benzenesulfonamide phenyl ring materially alters physicochemical and biological properties in ways that are not predictable from the unsubstituted or 4-methyl parent scaffolds. The 3-methyl-N-phenethylbenzenesulfonamide regioisomer exhibits a LogP of 3.52 , which is 0.47 log units lower than its 4-methyl counterpart (LogP 3.99) despite near-identical PSA values (~46.2 vs. 46.17 Ų). This lipophilicity shift is sufficient to affect membrane permeability, non-specific protein binding, and pharmacokinetic distribution in cell-based assays. Furthermore, high-throughput screening data reveal that the 3-methyl substitution patterns a distinct multi-target interaction landscape—including mu-opioid receptor activation (4.41 at 9.3 µM), ADAM17 inhibition (1.23 at 6.95 µM), and CYP2C9 inhibition (IC₅₀ 3.5 µM)—that cannot be assumed for other regioisomers or N-alkyl variants [1]. Generic substitution without experimental confirmation of target engagement would invalidate any structure-activity relationship (SAR) conclusions drawn from this scaffold.

Quantitative Differentiation Evidence for 3-Methyl-N-phenethylbenzenesulfonamide (670271-70-2) vs. Closest Analogs


Lipophilicity Differentiation: 3-Methyl vs. 4-Methyl Regioisomer

The target compound (3-methyl isomer) exhibits a measured LogP of 3.52 , compared to the 4-methyl regioisomer (N-phenethyl-4-methylbenzenesulfonamide, CAS 5450-75-9) which has a reported LogP of 3.99 . This represents a ΔLogP of –0.47 for the 3-methyl substitution pattern. Topological polar surface area (tPSA) is nearly identical between the two isomers (46.2 Ų for 3-methyl vs. 46.17 Ų for 4-methyl ), indicating that the lipophilicity difference arises from electronic and steric effects of the methyl position rather than gross changes in hydrogen-bonding capacity.

Physicochemical profiling Lipophilicity Positional isomerism

Multi-Target Screening Fingerprint vs. Single-Target Benzenesulfonamide Probes

Publicly deposited high-throughput screening data from the Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center, and Broad Institute reveal that 3-methyl-N-phenethylbenzenesulfonamide engages multiple structurally and functionally unrelated targets at micromolar concentrations . The compound activates mu-type opioid receptor MOR-1 (activity score 4.41 at 9.3 µM), inhibits ADAM17 (1.23 at 6.95 µM), activates muscarinic acetylcholine receptor M1 (–1.07 at 3 µM; secondary readout 9.75 at 3 µM), inhibits sialate O-acetylesterase (6.91 at 9.66 µM), and activates caspase-3 (10.54 at 8.5 µM). In contrast, single-target benzenesulfonamide probes such as C-7280948 (4-amino-N-phenethylbenzenesulfonamide) are reported as selective PRMT1 inhibitors with an IC₅₀ of 12.75 µM and no significant activity at these alternative targets .

High-throughput screening Polypharmacology Target engagement

CYP450 Inhibition Selectivity: CYP2C9 vs. CYP2C19 Differential

In vitro cytochrome P450 inhibition data deposited in BindingDB/ChEMBL demonstrate that 3-methyl-N-phenethylbenzenesulfonamide inhibits CYP2C9 with an IC₅₀ of 3.5 µM (3.50E+3 nM) but shows substantially weaker inhibition of CYP2C19 with an IC₅₀ of 25 µM (2.50E+4 nM) [1]. This 7.1-fold selectivity for CYP2C9 over CYP2C19 is a measurable isoform preference. By comparison, the 4-fluoro-3-methyl analog (4-fluoro-3-methyl-N-(2-phenylethyl)benzenesulfonamide, CAS 791843-58-8) shows a CB1 receptor Ki of >1,000 nM (>1.00E+3 nM) in rat brain homogenates [2], indicating a distinct pharmacological profile not dominated by CYP interactions.

Drug metabolism CYP450 inhibition ADME-Tox

Aqueous Solubility Differential: LogSW Comparison Between 3-Methyl and Unsubstituted Parent

The target compound has a reported LogSW (log of aqueous solubility) of –4.27 . While direct experimental LogSW data for the unsubstituted N-phenethylbenzenesulfonamide parent scaffold was not located in public repositories, the measured LogSW value establishes a baseline solubility parameter for the 3-methyl derivative. The LogP of 3.52 combined with LogSW of –4.27 yields a predicted solubility of approximately 0.015 mg/mL, consistent with the moderately lipophilic nature of this scaffold. This solubility profile is distinct from more hydrophilic benzenesulfonamide derivatives bearing additional polar substituents (e.g., 4-amino or 4-hydroxy variants), which are expected to exhibit LogSW values >–3.5 based on class-level SAR trends for substituted benzenesulfonamides [1].

Aqueous solubility Formulation Biophysical properties

Synthetic Tractability and Scaffold Differentiation from N-Phenylbenzenesulfonamides

The target compound is synthesized via condensation of 3-methylbenzenesulfonyl chloride with phenethylamine in the presence of a tertiary amine base (e.g., triethylamine) . This N-phenethyl substitution pattern distinguishes it from the more common N-phenylbenzenesulfonamide scaffold (e.g., N-(3-methylphenyl)benzenesulfonamide, CAS 13587-57-0, MW 247.31) . The ethylene spacer between the sulfonamide nitrogen and the terminal phenyl ring introduces two additional rotatable bonds (4 total vs. 2 for N-phenyl analogs) and increases molecular weight from ~247 to 275 g/mol. This structural feature confers greater conformational flexibility and a distinct 3D pharmacophore relative to N-phenylbenzenesulfonamides, which is relevant for ligand-based virtual screening and 3D-QSAR model building.

Synthetic chemistry Scaffold diversity Chemical library design

Procurement-Relevant Application Scenarios for 3-Methyl-N-phenethylbenzenesulfonamide (670271-70-2)


Diversity-Oriented Screening Library Expansion for Phenotypic Drug Discovery

The 3-methyl-N-phenethylbenzenesulfonamide scaffold provides a conformationally flexible, moderately lipophilic chemotype (LogP 3.52, 4 rotatable bonds) that complements flat N-phenylbenzenesulfonamides in diversity-oriented screening collections. Its multi-target engagement profile across GPCRs, proteases, and metabolic enzymes at 3–10 µM concentrations makes it a valuable probe for phenotypic screening campaigns where polypharmacology is an asset rather than a liability. Procurement of the 3-methyl positional isomer, rather than the 4-methyl variant (LogP 3.99) , is indicated when lower lipophilicity is desired to mitigate non-specific membrane partitioning in cell-based assays.

CYP2C9-Mediated Drug Interaction Liability Assessment in Preclinical ADME-Tox Panels

With a measured CYP2C9 IC₅₀ of 3.5 µM and a 7.1-fold selectivity window over CYP2C19 (IC₅₀ 25 µM) [1], this compound serves as a moderate CYP2C9 inhibitor reference standard for in vitro drug-drug interaction (DDI) screening panels. The defined CYP inhibition profile allows ADME-Tox laboratories to calibrate assay sensitivity and benchmark new chemical entities against a benzenesulfonamide with known, publicly deposited CYP interaction data. The 3-methyl substitution pattern is critical for this application, as alternative regioisomers or N-alkyl variants are expected to exhibit different CYP inhibition profiles based on sulfonamide SAR precedent.

Structure-Activity Relationship (SAR) Exploration of Positional Isomer Effects on Benzenesulfonamide Pharmacology

The 0.47 LogP differential between the 3-methyl (LogP 3.52) and 4-methyl (LogP 3.99) regioisomers , combined with near-identical PSA values (~46.2 Ų), makes this compound pair an ideal test set for investigating how subtle positional isomerism affects target engagement, cellular permeability, and metabolic stability independent of gross polarity changes. Medicinal chemistry teams conducting SAR by chemical registry can use the 3-methyl derivative as a matched molecular pair with the 4-methyl analog to deconvolute electronic versus steric contributions of methyl substitution to biological activity.

Computational Chemistry Benchmarking: LogP Prediction Validation for Sulfonamide Scaffolds

The experimentally measured LogP of 3.52 and LogSW of –4.27 provide experimentally grounded benchmarks for validating in silico LogP and solubility prediction algorithms (e.g., XLogP3, ALOGPS, ESOL) on N-phenethylbenzenesulfonamide scaffolds. The availability of matched experimental data for the 4-methyl isomer (LogP 3.99, PSA 46.17) enables computational chemists to assess whether prediction tools accurately capture the directionality and magnitude of positional isomer effects on lipophilicity—an area where many algorithms underperform due to insufficient training data for sulfonamide regioisomers.

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